molecular formula C19H27N3O4S B4463835 1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4463835
M. Wt: 393.5 g/mol
InChI Key: DUTOOINTBDQFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperidine ring, a pyrrolidine ring, and a methanesulfonyl group, making it a unique and versatile molecule in the field of medicinal chemistry .

Preparation Methods

The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

  • Methyl (2-oxopyrrolidin-1-yl) acetate
  • 1-Methyl-4-piperidinyl 2-cyclohexen-1-yl (2-thienyl)acetate hydrochloride
  • Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .

Properties

IUPAC Name

1-methylsulfonyl-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-27(25,26)22-11-2-4-17(14-22)19(24)20-12-15-6-8-16(9-7-15)13-21-10-3-5-18(21)23/h6-9,17H,2-5,10-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTOOINTBDQFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE

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